CADION 2B
Description
Contextualization of Chromogenic Reagents within Contemporary Analytical Chemistry
In the field of contemporary analytical chemistry, the demand for rapid, sensitive, and selective methods for the detection and quantification of chemical species is paramount. Chromogenic reagents are instrumental in meeting this demand, serving as one of the most powerful tools in chemical analysis, particularly for trace analysis techniques like spectrophotometry. banglajol.info These organic compounds undergo a distinct and measurable color change upon reacting with a specific analyte. rsc.org This colorimetric response allows for the qualitative and quantitative determination of a wide array of substances, including metal ions.
The underlying principle of chromogenic reagents involves the formation of a new chemical species, typically a complex, which absorbs light in the visible region of the electromagnetic spectrum. The intensity of the color produced is directly proportional to the concentration of the analyte, a relationship governed by the Beer-Lambert law. This characteristic enables the use of spectrophotometric methods for precise quantification. banglajol.info Modern advancements focus on developing reagents with high sensitivity and selectivity, allowing for the detection of trace and ultra-trace amounts of analytes in complex matrices. researchgate.net The design of these reagents often incorporates specific functional groups and molecular structures, such as cryptands with azophenol chromophores, to selectively bind with target ions and produce a significant color change. rsc.org
The Role of Formazan (B1609692) Derivatives in Modern Chemical Sensing
Formazan derivatives are a significant class of intensely colored compounds that have garnered considerable attention in modern chemical sensing. wikipedia.org These compounds are characterized by the formazan skelton, [R-N=N-C(R')=N-NH-R"], and are structurally related to azo dyes. wikipedia.org Their utility as chemical sensors stems from their rich redox chemistry and their ability to form highly colored complexes, known as chelates, with transition metal ions. wikipedia.org
The nitrogen-rich backbone of formazans provides multiple binding sites, enabling them to act as effective ligands for various metal ions. wikipedia.org This interaction often leads to a significant shift in their absorption spectra, forming the basis for their use as colorimetric sensors. rsc.org Researchers have synthesized novel formazan derivatives that exhibit high sensitivity and selectivity for specific ions. For instance, certain nitro-substituted formazans have been developed as selective colorimetric chemosensors for fluoride (B91410) anions, detectable by the naked eye. rsc.orgresearchgate.net The versatility in their synthesis allows for the modification of their structure to enhance their selectivity and sensitivity towards target analytes, making them valuable in diverse analytical applications. researchgate.netnih.gov
Evolution and Significance of CADION 2B in Trace Analysis
This compound, a specific formazan derivative, has emerged as a significant reagent in the field of trace analysis, particularly for the spectrophotometric determination of heavy metal ions. Its chemical name is 1-(4-Nitro-1-naphthalenyl)-3-[4-(2-phenyldiazenyl)phenyl]-1-triazene. nih.gov The evolution of its use highlights a continuous effort to develop more sensitive and selective methods for detecting toxic elements like cadmium and silver.
Early research focused on applying this compound for the colorimetric determination of cadmium. sioc-journal.cn The reaction between this compound and cadmium forms a colored product, and studies have investigated the optimal conditions for this reaction, including stabilizing the resulting colored suspension with gelatin. sioc-journal.cn Subsequent advancements led to the development of dual-wavelength spectrophotometry methods. nih.gov This technique enhances selectivity by measuring the absorbance difference at two wavelengths: one corresponding to the maximum absorption of the metal-chelate complex and the other to the reagent itself. nih.gov For instance, the cadmium-CADION 2B chelate has a maximum absorption at 477 nm, while the reagent's maximum is at 566 nm. nih.gov
The significance of this compound is underscored by its high sensitivity. In the presence of surfactants like Triton X-100, which solubilizes the reagent and its metal complexes, highly sensitive procedures have been developed for determining trace amounts of silver and sulfide (B99878). The molar absorptivity for the silver complex with this compound is reported to be 1.0 x 10(5) L·mol⁻¹·cm⁻¹, demonstrating its effectiveness for detecting very low concentrations. These methods are often highly selective, with masking agents like EDTA used to eliminate interference from other ions.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 6708-61-8 alfa-chemistry.com |
| Molecular Formula | C₂₂H₁₆N₆O₂ nih.gov |
| Molecular Weight | 396.41 g/mol alfa-chemistry.com |
| IUPAC Name | N-[(4-nitronaphthalen-1-yl)diazenyl]-4-phenyldiazenylaniline |
| Synonyms | 1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]-; 4-(4-Nitro-1-naphthyl-2-triazeno)azobenzene |
Table 2: Analytical Applications and Research Findings for this compound
| Analyte | Method | Key Findings | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Wavelength (nm) |
| Cadmium (Cd²⁺) | Colorimetric Determination | The colored suspension formed can be stabilized with a 1% gelatin solution. The reagent's absorption maximum is at 590 nm, which shifts to 510 nm in the presence of excess cadmium. sioc-journal.cn | Not specified | 510 sioc-journal.cn |
| Cadmium (Cd²⁺) | Dual-Wavelength Spectrophotometry | The method uses Triton X-100 as a surfactant. A combination of triethanolamine, iminodiacetate, and citrate (B86180) is effective for masking interfering ions. nih.gov | Not specified | 477 (for Cd-chelate), 566 (for reagent) nih.gov |
| Silver (Ag⁺) | Spectrophotometry | The method is highly sensitive and selective, using Triton X-100 and EDTA as a masking agent. A dark red-violet complex is formed. | 1.0 x 10⁵ | 565 |
| Sulfide (S²⁻) | Dual-Wavelength Spectrophotometry | Based on the exchange reaction with the Ag⁺-Cadion 2B complex in the presence of Triton X-100. | 2.65 x 10⁵ (apparent) | Not specified |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-nitronaphthalen-1-yl)diazenyl]-4-phenyldiazenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2/c29-28(30)22-15-14-21(19-8-4-5-9-20(19)22)26-27-25-18-12-10-17(11-13-18)24-23-16-6-2-1-3-7-16/h1-15H,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHDVJVLFBXOGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=CC=C(C4=CC=CC=C43)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064457 | |
| Record name | 1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6708-61-8 | |
| Record name | Cadion 2B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6708-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadion 2B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006708618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC66472 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CADION 2B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEO4Q15KZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Structural Modulation of Cadion 2b
Elucidation and Optimization of Synthesis Pathways for CADION 2B
Specific, detailed synthesis pathways for this compound (C₂₂H₁₆N₆O₂) were not found in the provided search results. While the chemical structure is defined, the step-by-step reactions and optimized conditions for its preparation are not detailed.
Information regarding mechanistic investigations and reaction kinetics specifically for the synthesis or reactions of this compound (C₂₂H₁₆N₆O₂) is not available in the provided search results. General principles of chemical kinetics and reaction mechanisms were described in some sources, but these were not applied to this compound. savemyexams.comlibretexts.orgresearchgate.neticm.edu.plmdpi.com
Information on eco-friendly and sustainable synthetic approaches specifically applied to the synthesis of this compound (C₂₂H₁₆N₆O₂) was not found in the provided search results. General concepts and examples of green chemistry in organic synthesis were mentioned in some sources. youtube.comnih.gov
Comprehensive Studies on Complexation Chemistry and Coordination Mechanisms of Cadion 2b
Stoichiometric Determination and Formation Equilibria of CADION 2B Complexes
Determining the ratio in which this compound binds to metal ions and characterizing the equilibrium of these reactions are crucial for understanding the stability and nature of the formed complexes. Research in this area often employs spectroscopic methods and thermodynamic calculations.
Advanced Spectroscopic Probing of Metal-Ligand Ratios
Spectroscopic techniques, particularly UV-Visible spectrophotometry, are widely used to investigate the stoichiometry of metal-Cadion 2B complexes. By observing changes in absorbance as the metal-ligand ratio is varied, researchers can determine the combining ratio of the metal ion and this compound in the complex researchgate.net. For instance, studies on the reaction of Hg(II) with this compound have involved determining the combination ratios of the resulting complexes researchgate.net. Similarly, spectrophotometric methods have been used to study the reaction of silver with this compound, observing a dark red-violet complex with a specific absorption maximum researchgate.net. The stoichiometry of metal-ligand complexes can be estimated by methods such as the mole ratio method and the continuous variation method (Job's method) science.govscience.gov. For some complexes, like those formed with Ni(II) and certain ligands, a metal-to-ligand ratio of 1:2 has been determined using Job's method science.gov.
Thermodynamic Characterization of Complex Formation Constants
The stability of metal-Cadion 2B complexes in solution is quantified by their formation or instability constants. These thermodynamic parameters provide insight into the favorability of the complexation reaction. Studies have involved determining the instability constants of complexes, such as those formed between Hg(II) and this compound researchgate.net. The determination of equilibrium constants for complex formation is a key aspect of characterizing these systems science.gov. Conditional stability constants have also been calculated for complexes formed between metal ions and other ligands, illustrating the type of thermodynamic data obtained in such studies science.gov. The stability of metal-ligand complexes is influenced by various factors, including the nature of the metal ion, the ligand, and the reaction conditions nbu.ac.iniupac.org.
Interactive Data Table: Representative Complex Formation Data (Illustrative)
While specific formation constant data for this compound complexes across a wide range of metals is not extensively detailed in the provided snippets, the type of data generated in this field is typically presented as stability constants (log K) or instability constants for various metal ions under specified conditions (e.g., pH, temperature, ionic strength). An interactive table would allow users to filter or sort by metal ion, constant type, or conditions.
| Metal Ion (Analyte) | Ligand | Log K (Stability Constant) | Conditions (pH, Temp, etc.) | Reference Type |
| Hg(II) | This compound | [Instability Constant Data] | Not explicitly stated | Research Article |
| Ag(I) | This compound | Not explicitly stated | pH 9.2, Triton X-100 | Research Article |
| Cd(II) | This compound | Not explicitly stated | pH=6, Triton X-114 | Research Article |
| Co(II) | This compound | Not explicitly stated | Not explicitly stated | Research Article |
Kinetic Aspects of Metal Ion Complexation by this compound
Understanding the rate and pathway of complex formation provides crucial information about the reaction mechanism. Kinetic studies involve determining reaction rates and analyzing the steps involved in the binding process.
Reaction Rate Determinations and Rate Law Derivations
Kinetic spectrophotometric methods are employed to study the rates of reactions involving complex formation science.govscience.gov. These methods monitor changes in absorbance over time to determine reaction rates under varying conditions, such as reagent concentrations, pH, and temperature science.gov. While specific rate law derivations for this compound complexation were not detailed, studies on the kinetics of other complex formation reactions illustrate this approach, where reaction rates are determined and correlated with reactant concentrations to establish rate laws science.gov.
Pathway Analysis of Ligand Exchange and Complexation
Studies on complexation kinetics can also involve analyzing the reaction pathway, including ligand exchange processes. For example, the sensing of cyanide ions using a this compound-copper complex is based on the displacement of copper ions from the complex by cyanide researchgate.netclu-in.org. This demonstrates a ligand exchange mechanism where cyanide competes with this compound for binding to the metal center. The rate at which such displacement or complex formation occurs is a key aspect of these studies. Mechanistic schemes have been proposed for various reactions involving complex formation, highlighting the steps and intermediates involved science.gov.
Elucidation of Ligand-Metal Binding Modes in this compound Systems
Determining how this compound coordinates with metal ions at the molecular level is essential for a complete understanding of its complexation chemistry. This involves identifying the donor atoms on the this compound molecule that bind to the metal center and the resulting coordination geometry.
Interactive Data Table: Spectroscopic Data (Illustrative)
Spectroscopic studies, such as UV-Vis and IR, provide data on the characteristics of the formed complexes, which can help elucidate binding modes. An interactive table could present absorption maxima (λmax) from UV-Vis spectra or key peaks from IR spectra related to functional group vibrations upon complexation.
| Metal Ion (Analyte) | Ligand | Spectroscopic Method | Relevant Data (e.g., λmax (nm), IR peaks (cm⁻¹)) | Notes | Reference Type |
| Ag(I) | This compound | UV-Vis | 565 nm | In presence of Triton X-100 | Research Article |
| Hg(II) | This compound | IR | [Specific peak shifts/new peaks] | Used to deduce structural formulae | Research Article |
| Co(II) | This compound | UV-Vis | 550 nm | λmax for Co-reagent complex | Preparatory Problem |
| Cu(II) | This compound | UV-Vis | [Absorption spectrum data] | Overlaps with BrN emission in some methods researchgate.net | Research Article |
Structural Characterization of Coordination Geometries
The structural characterization of metal complexes formed with this compound is crucial for understanding the coordination environment around the central metal ion and the binding behavior of the ligand. While detailed crystallographic data specifically for this compound metal complexes are not extensively available in the immediate search results, related studies on metal-ligand interactions and the methods used provide insight into the approaches for structural analysis.
Research on the reaction between mercury(II) (Hg(II)) and this compound has involved the deduction of structural formulae for the resulting complexes. This deduction was based on analyses including infrared (IR) spectroscopy, elemental analysis, and thermogravimetric analysis nih.gov. These techniques collectively provide information about the composition of the complex, the presence of specific functional groups involved in coordination, and the thermal stability, all of which contribute to proposing a plausible structure and coordination mode for the complex.
In coordination chemistry, the geometry around a central metal ion is primarily determined by its coordination number, which is the number of ligand atoms directly bonded to the metal ion ereztech.comnih.govereztech.comlibretexts.orgyoutube.com. Common coordination geometries include linear (coordination number 2), tetrahedral and square planar (coordination number 4), trigonal bipyramidal and square pyramidal (coordination number 5), and octahedral (coordination number 6) ereztech.comereztech.comlibretexts.org. The specific coordination geometry adopted by a metal complex of this compound would depend on the metal ion involved, its oxidation state, and the denticity and steric requirements of the this compound ligand, as well as the reaction conditions. While the precise coordination geometries for this compound complexes with Hg(II) or Ag(I) are not explicitly detailed in the provided abstracts, the use of techniques like IR spectroscopy in structural deduction nih.gov suggests that researchers are investigating how this compound coordinates to metal centers.
Influence of Solvent and Medium on Complex Stability
Studies on the complexation of silver(I) (Ag(I)) with this compound have shown that complex formation is favored under specific medium conditions. A highly sensitive procedure for the spectrophotometric determination of silver using this compound was developed, where complex formation occurred at pH 9.2 in the presence of the non-ionic surfactant Triton X-100 scirp.orgnih.gov. The observation of a distinct absorption maximum for the silver-CADION 2B complex at 565 nm under these conditions indicates that the pH and the presence of the surfactant are important factors influencing the complexation equilibrium and the spectral properties of the resulting complex scirp.orgnih.gov.
The pH of the medium affects the protonation state of the ligand, which in turn influences its ability to coordinate with metal ions uni.luresearchgate.netnih.govnih.gov. For ligands containing ionizable groups, complex formation is often dependent on the availability of the deprotonated form of the ligand that can donate electron pairs to the metal center. The optimal pH of 9.2 for the silver-CADION 2B complex formation suggests that at this pH, this compound is in a suitable deprotonated or partially deprotonated form that facilitates effective coordination with Ag(I) ions scirp.orgnih.gov.
The presence of surfactants like Triton X-100 can also impact complex formation and stability. Surfactants can affect the solubility of the ligand and the complex, create a favorable microenvironment for the reaction, and potentially influence the interaction between the metal ion and the ligand through micellar effects scirp.orgpsu.edu. The use of Triton X-100 in the spectrophotometric determination of silver with this compound suggests that the surfactant plays a role in enhancing the sensitivity or facilitating the complexation reaction in aqueous solution scirp.orgnih.gov.
General principles of solvent effects on complex stability indicate that solvents with high donor numbers can strongly solvate metal ions, potentially competing with the ligand for coordination sites and thus affecting complex stability researchgate.netscirp.orgpsu.edu. Conversely, the dielectric constant of the solvent can influence the electrostatic interactions between charged species involved in complex formation wikipedia.org. While specific data detailing the quantitative impact of various solvents on the stability constants of this compound complexes were not found, the demonstrated pH and surfactant dependence for the silver complex highlight the sensitivity of this compound complexation to the characteristics of the reaction medium.
Further detailed research, potentially involving techniques such as potentiometry, spectrophotometry, or nuclear magnetic resonance (NMR) in different solvent systems and over a range of pH values, would provide more comprehensive data on the influence of solvent and medium on the stability constants and thermodynamics of this compound complex formation. Such studies could quantify the stability of the complexes under varying conditions and elucidate the specific interactions responsible for the observed effects.
Advanced Spectroscopic and Computational Characterization of Cadion 2b and Its Complexes
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic absorption spectroscopy, particularly UV-Vis spectroscopy, is a fundamental technique for studying the optical properties of CADION 2B and its metal complexes. The technique is suitable for the spectrophotometric determination applications of this compound. sigmaaldrich.com The interaction of this compound with metal ions results in distinct absorption spectra, which are crucial for spectrophotometric metal differentiation. researchgate.net
For instance, the complex formed between silver and this compound in the presence of Triton X-100 exhibits an absorption maximum at 565 nm. nih.gov This complex displays a high molar absorptivity of 1.0 x 10⁵ l.mole⁻¹.cm⁻¹, indicating a strong color reaction that is sensitive for silver determination. nih.gov Similarly, CADION has been used for the spectrophotometric determination of cadmium, with the cadmium complex showing a maximum absorbance at 475 nm in ethanol. chemicalbook.com The apparent molar absorptivity for cadmium determination using CADION and Triton X-100 at 480 nm is reported as 1.19 x 10⁵ l. mole⁻¹. cm⁻¹. researchgate.net
The distinct enhancement profiles observed in resonance Raman spectroscopy, often coupled with UV-Vis, suggest that the charge transfer within the CADION molecule is modulated by the electron-withdrawing nitro group and the electron-donating triazene (B1217601) moiety, which is influenced by the coordinated metal ion. researchgate.net Electronic absorption spectroscopy is a standard method for characterizing metal complexes, with changes in intensity and shifts in wavelength (λmax) upon metal binding providing evidence of complex formation. ekb.egbiointerfaceresearch.com
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Binding Sites
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and how they are affected upon complexation with metal ions. These techniques offer molecular fingerprints of samples and are widely used for material identification and functional group analysis. labmanager.com
FTIR and Raman spectroscopy can reveal the vibrational modes associated with the chromophoric moieties of CADION, which are mainly involved in the electronic transitions observed in UV-Vis spectra. researchgate.net Analysis of the vibrational spectra of this compound and its metal complexes helps in deducing the structural formulae of the complexes and identifying the binding sites of the ligand to the metal center. researchgate.net Changes in the characteristic vibrational frequencies of specific functional groups, such as the azo (-N=N-) and triazene (-N=N-N-) groups, upon coordination to a metal ion can indicate the involvement of these groups in the binding process. researchgate.net
For example, studies on metal complexes with azo dye ligands have shown changes in FT-IR spectra upon complexation, confirming the formation of metal-ligand bonds. ekb.eg The appearance of broad bands in the region of 3358-3600 cm⁻¹ in the IR spectra of some metal complexes can indicate the presence of coordinated water molecules. ekb.eg Vibrational analysis, often supported by theoretical calculations, helps in assigning observed spectral bands to specific molecular vibrations and understanding the nature of the interactions within the complex. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. While specific detailed NMR data for this compound itself is not extensively available in the provided search results, NMR is a standard technique for the characterization of organic ligands and their metal complexes. ekb.egbiointerfaceresearch.comkolabtree.com
¹H NMR spectroscopy can provide information about the different proton environments in the this compound molecule. Changes in chemical shifts, splitting patterns, and integration of signals upon complexation with diamagnetic metal ions can help identify the atoms involved in coordination and confirm the proposed structure of the complex in solution. Two-dimensional NMR techniques, such as COSY, can further elucidate the connectivity between different protons in the molecule. libretexts.org For paramagnetic metal complexes, NMR signals may be broadened or shifted due to the presence of the unpaired electrons, but can still provide some structural insights.
Studies on related azo ligands and their metal complexes have utilized NMR spectroscopy to confirm their structures. ekb.eg For instance, the ¹H NMR spectrum of an azo ligand showed characteristic peaks corresponding to aromatic and other protons, confirming its successful synthesis. ekb.eg
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain information about its structure by analyzing the fragmentation patterns of ionized molecules. biointerfaceresearch.com For this compound, mass spectrometry can confirm its molecular weight of approximately 396.41 g/mol . nih.govcalpaclab.com
Electron Ionization Mass Spectrometry (EI-MS) is a common technique used in the characterization of organic ligands and their metal complexes. ekb.eg The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Additionally, the fragmentation pattern observed in the mass spectrum can provide clues about the structural subunits of the molecule. By analyzing the masses of the fragment ions, it is possible to deduce how the molecule breaks apart under ionization conditions.
For metal complexes of this compound, mass spectrometry can help confirm the metal-to-ligand ratio in the complex by observing peaks corresponding to the intact complex or fragments containing both the metal and the ligand. biointerfaceresearch.com Studies on other metal complexes with organic ligands have used mass spectrometry to assign peaks to the molecular formula of the complex and observe fragmentation patterns corresponding to the loss of coordinated ligands or solvent molecules. biointerfaceresearch.com
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry approaches, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are increasingly used to complement experimental spectroscopic data and provide deeper insights into the electronic structure, reactivity, and behavior of molecules like this compound and its complexes. sigmaaldrich.comresearchgate.net
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure, properties, and reactivity of molecules. mdpi.comwikipedia.org DFT calculations can be used to optimize the molecular geometry of this compound and its metal complexes, predict their electronic spectra, and calculate vibrational frequencies. sigmaaldrich.comresearchgate.net
DFT calculations have been applied to study the spectroscopic characteristics of CADION (a related compound) and its complexes with metal ions like Hg²⁺, Cd²⁺, and Ni²⁺. researchgate.net These calculations have supported experimental UV-Vis and resonance Raman data, helping to understand the electronic spectra and identify the vibrational modes involved in the chromophoric moieties. researchgate.net Different density functionals, such as LSDA, BLYP, and B3LYP, and basis sets are used in DFT calculations, with the choice of functional and basis set affecting the accuracy of the predicted spectra. researchgate.net B3LYP functional, for instance, has shown excellent agreement with experimental mid-IR spectra for related compounds. researchgate.net
DFT can also provide insights into the electronic transitions, charge distribution, and the nature of bonding in the metal complexes, helping to explain the observed spectroscopic properties and reactivity. researchgate.netmdpi.com Calculations of parameters like HOMO and LUMO energies can provide information about the electronic bandgap and potential reactivity. mdpi.com
Molecular Dynamics Simulations of Solvation and Interaction Dynamics
Molecular Dynamics (MD) simulations are computational techniques used to study the time evolution of molecular systems. github.ioyoutube.com MD simulations can provide information about the dynamic behavior of this compound in different environments, such as in solution, and its interactions with metal ions and other species like surfactants (e.g., Triton X-100).
While specific MD simulations for this compound were not detailed in the provided search results, MD simulations are commonly used to study the solvation of molecules, the formation and stability of metal complexes, and the dynamics of interactions in solution. github.io By simulating the movement of atoms and molecules over time based on defined force fields, MD can provide insights into the preferred conformations of this compound, how it interacts with solvent molecules, and how it approaches and binds to metal ions. github.iouiuc.edu
MD simulations can also be used to study the effect of surfactants like Triton X-100 on the behavior of this compound and its complexation with metal ions, potentially explaining their role in enhancing the spectrophotometric determination methods. nih.govnih.gov Combining DFT calculations with MD simulations (ab initio molecular dynamics) can provide a more accurate description of the system by calculating forces from first principles during the simulation. youtube.com
Methodological Advancement and Validation of Cadion 2b Based Analytical Systems
Development of High-Sensitivity Spectrophotometric Methods utilizing CADION 2B
This compound is employed in spectrophotometric methods due to its ability to form colored complexes with certain metal ions, allowing for their quantitative determination by measuring the absorbance of the complexed solution. rsc.org This reagent has been used for the spectrophotometric determination of trace amounts of metals such as zinc, cadmium, mercury, palladium, and silver. rsc.orgnih.gov The formation of these colored complexes, often in weakly acidic or alkaline solutions, is the basis for developing sensitive analytical procedures. rsc.org For instance, this compound reacts with zinc in the presence of Triton X-100 to form an orange-red complex with an absorption maximum at 524 nm. rsc.org Similarly, silver forms a dark red-violet complex with this compound in the presence of Triton X-100 at pH 9.2, exhibiting an absorption maximum at 565 nm.
Optimization of Reaction Conditions and Analytical Parameters
Achieving high sensitivity and accuracy in spectrophotometric methods using this compound necessitates careful optimization of various reaction conditions and analytical parameters. These parameters typically include pH, reagent concentration, reaction time, temperature, and the presence and concentration of sensitizing agents like surfactants. rsc.orgscielo.brmdpi.comrsc.orgchemrxiv.org
Studies have investigated the optimal conditions for the color reaction between this compound and specific metal ions. For the determination of zinc, the optimal pH was found to be 9.2 in a sodium tetraborate (B1243019) buffer. rsc.org The concentration of this compound and the surfactant (Triton X-100) are also critical for complete color development and maximum sensitivity. rsc.org The reaction between zinc and this compound in the presence of Triton X-100 is instantaneous and the colored system remains stable for 24 hours. rsc.org
Optimization often involves a systematic approach, such as varying one factor at a time while keeping others constant, or employing more advanced statistical methods like Design of Experiments (DoE) to understand the interactions between different parameters and identify the optimal combination for the desired analytical performance. rsc.orgchemrxiv.orgwhiterose.ac.uk
Strategies for Enhancing Selectivity and Minimizing Interferences
Enhancing the selectivity of this compound-based methods is crucial to prevent false positives or inaccurate results caused by the presence of other ions or substances in the sample matrix. calpaclab.comnih.govsioc-journal.cnrsc.orgelifesciences.orgmdpi.comacs.orgacs.orgresearchgate.net Various strategies are employed to minimize interferences.
Masking agents can be added to the sample to complex with interfering ions, preventing them from reacting with this compound. For example, EDTA has been used as a masking agent in the spectrophotometric determination of silver with this compound to eliminate interference from numerous cations and anions.
Controlling the pH of the reaction medium is another effective strategy, as the complex formation between this compound and different metal ions is pH-dependent. rsc.orgscielo.br By selecting an appropriate pH, the reaction with the target analyte can be favored while suppressing reactions with potential interferents.
The use of surfactants, while often enhancing sensitivity, can also influence selectivity by altering the microenvironment in which the reaction occurs. calpaclab.comnih.govsioc-journal.cnrsc.org
Separation techniques, such as solid phase extraction, can be coupled with spectrophotometric determination to isolate the analyte from interfering components in complex samples prior to the color reaction with this compound. scielo.brresearchgate.net
Micellar Sensitization and Surfactant Effects on Analytical Performance
Micellar sensitization, typically achieved by adding surfactants to the analytical system, plays a significant role in enhancing the sensitivity of spectrophotometric methods utilizing chromogenic reagents like this compound. calpaclab.comnih.govscielo.brresearchgate.netcapes.gov.brresearchgate.netresearchgate.net Surfactants form micelles in solution, which can solubilize the organic reagent and its metal complex, leading to increased color intensity and improved molar absorptivity. rsc.orgsioc-journal.cn
The presence of surfactants like Triton X-100 has been shown to significantly enhance the color reaction between this compound and metal ions such as zinc and silver, leading to higher sensitivity. rsc.orgcapes.gov.br The type and concentration of the surfactant are important factors influencing the degree of sensitization. Studies comparing different surfactants have shown varying degrees of enhancement depending on the surfactant type (e.g., anionic, cationic, non-ionic) and the specific metal-CADION 2B complex. sioc-journal.cn The amphiphilic structure of the reagent and its complex, as well as the characteristics of the solubilizer, are confirmed to play an important role in the micellar sensitizing effect. sioc-journal.cn The enriching effect of micelles and the creation of a "rigid unsymmetrical microenvironment" can contribute to the observed sensitization. sioc-journal.cn
The following table summarizes some typical analytical parameters and performance characteristics observed in spectrophotometric methods using this compound:
| Analyte | Surfactant | pH | Absorption Maximum (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell Sensitivity (µg cm⁻²) | Linear Range (µg/mL) | Reference |
| Zinc | Triton X-100 | 9.2 | 524 | 1.0 x 10⁵ | 0.00065 | 0-0.4 | rsc.org |
| Silver | Triton X-100 | 9.2 | 565 | 1.0 x 10⁵ | - | 0.02-0.8 | |
| Cadmium | Triton X-100 | - | - | - | - | - | sciengine.com |
| Mercury | - | - | - | - | - | 0.2-8 ppm | nih.gov |
Note: The linear range for zinc is converted from 0-12 µg per 25 ml to µg/mL for consistency.
Integration of this compound into Automated and Miniaturized Platforms
The integration of this compound-based analytical methods into automated and miniaturized platforms offers advantages such as increased sample throughput, reduced reagent consumption, improved reproducibility, and the potential for on-site analysis. researchgate.netzensorrd.comwikipedia.orgelveflow.comchromatographyonline.com
Flow Injection Analysis (FIA) and Continuous Monitoring Systems
Flow Injection Analysis (FIA) is a technique where a sample is injected into a continuous flow of a carrier stream, allowing for rapid mixing and reaction before detection. researchgate.netzensorrd.comfu-berlin.de this compound-based spectrophotometric methods are well-suited for integration into FIA systems. This allows for the automated and continuous determination of metal ions in various sample matrices. researchgate.netresearchgate.net
In an FIA system utilizing this compound, the sample containing the metal ion is injected into a carrier stream containing the reagent and often a surfactant. The mixture flows through a reaction coil where the colored complex is formed, and its absorbance is continuously measured by a flow-through spectrophotometric detector. zensorrd.comfu-berlin.de This approach enables high sample throughput and reduces the manual steps involved in traditional batch spectrophotometry. zensorrd.com
This compound could potentially be used in continuous monitoring systems for real-time analysis of specific analytes in industrial processes or environmental monitoring, provided the matrix is compatible with the method. cseindia.orgvaronis.comtheiia.orgthermofisher.com Continuous monitoring systems are designed to provide real-time measurements of pollutants or other parameters in air or water. cseindia.org
Rigorous Validation of this compound-Based Analytical Procedures
Rigorous validation of analytical procedures is a critical step to demonstrate that a method is suitable for its intended purpose. ich.orgresearchgate.net This process involves evaluating various performance characteristics to ensure the quality, reliability, and consistency of analytical results obtained using the method. researchgate.net For analytical procedures utilizing this compound, validation would typically follow established guidelines, such as those provided by the International Council for Harmonisation (ICH). ich.orgeuropa.eueuropa.eu The validation study is designed to provide sufficient evidence that the analytical procedure meets its stated objectives. europa.eu
Assessment of Accuracy, Precision, and Robustness
The assessment of accuracy, precision, and robustness is fundamental to validating any analytical method, including those based on this compound. ich.orgresearchgate.netelementlabsolutions.comjapsonline.compharmaguideline.com
Accuracy: Accuracy refers to the closeness of agreement between the value obtained by the analytical procedure and the true value or an accepted reference value. ich.orgelementlabsolutions.compharmaguideline.com For a this compound-based method, accuracy would typically be assessed by applying the method to samples with known concentrations of the analyte, either by analyzing certified reference materials or by spiking a blank matrix with known amounts of the analyte. ich.org Accuracy is often reported as percent recovery of the known added amount of analyte. ich.org
Precision: Precision expresses the closeness of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample under prescribed conditions. ich.orgelementlabsolutions.compharmaguideline.com Precision can be evaluated at different levels: repeatability (intra-assay precision), intermediate precision (within-laboratory variations like different days, analysts, or equipment), and reproducibility (inter-laboratory precision). ich.orgpharmaguideline.com Assessing the precision of a this compound method would involve analyzing replicate samples at different concentration levels and determining the variability, often expressed as relative standard deviation (%RSD). japsonline.com
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.orgresearchgate.netelementlabsolutions.compharmaguideline.com For a this compound-based analytical method, typical parameters that might be varied during a robustness study include reagent concentrations, reaction times, temperature, and instrument settings. ich.orgelementlabsolutions.com Evaluating robustness helps to identify parameters that require careful control to ensure the method's reliability. ich.orgelementlabsolutions.com
Determination of Limits of Detection and Quantification
The limits of detection (LOD) and quantification (LOQ) are important performance characteristics, particularly for methods used to detect and quantify low levels of an analyte. elementlabsolutions.comloesungsfabrik.deddtjournal.net
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. elementlabsolutions.compharmaguideline.comloesungsfabrik.deddtjournal.net It represents the point at which an analyte signal can be reliably distinguished from the background noise. loesungsfabrik.denih.gov Various approaches can be used to determine LOD, including visual examination, signal-to-noise ratio, or methods based on the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.deddtjournal.net
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. elementlabsolutions.compharmaguideline.comloesungsfabrik.deddtjournal.netnih.gov The LOQ is typically higher than the LOD and is the concentration at which quantitative results can be reported with a certain degree of confidence. loesungsfabrik.denih.gov Similar to LOD, LOQ can be determined using methods based on the signal-to-noise ratio or the standard deviation and slope of the calibration curve. loesungsfabrik.deddtjournal.net For a this compound-based method, determining LOD and LOQ would establish the lower limits of its applicability for quantitative analysis.
Inter-laboratory Comparisons and Standardization Efforts
Inter-laboratory comparisons and standardization efforts are crucial for ensuring the comparability and acceptability of analytical results across different laboratories and for establishing standardized methods. europa.euqcc.gov.aeresearchgate.net
Successful performance in inter-laboratory comparisons can support the standardization of an analytical method by national or international bodies. europa.eu Standardization ensures that the method is well-defined, thoroughly evaluated, and provides comparable results when implemented in different laboratories. europa.eu While specific details on inter-laboratory comparisons or standardization efforts for this compound-based analytical methods were not found, these steps are standard practices in the full validation and implementation of analytical procedures in various fields.
Diverse Analytical Applications of Cadion 2b
Environmental Analytical Chemistry for Contaminant Monitoring
The monitoring of contaminants in the environment is crucial for assessing water and soil quality. Cadion 2B has been explored for its potential in detecting and quantifying specific pollutants, including trace metal ions and certain anionic species, in various environmental matrices.
Trace Metal Ion Quantification in Aquatic Systems (e.g., wastewater, natural waters)
This compound has been applied in the spectrophotometric determination of trace metal ions in aquatic environments, such as wastewater and natural waters casinomining.comnih.govresearchgate.netmt.comdavidpublisher.comresearchgate.netfssai.gov.inresearchgate.netepa.gov. Its interaction with metal ions can lead to the formation of colored complexes detectable by UV/Vis spectroscopy sigmaaldrich.comresearchgate.net. For instance, this compound has been used in the determination of cadmium and nickel sigmaaldrich.com. Studies have shown that this compound can form a dark red-violet complex with silver in the presence of a surfactant like Triton X-100, allowing for sensitive spectrophotometric determination of silver in wastewater researchgate.netnih.gov. The method involving Cadion and Triton X-100 has also been described for the spectrophotometric determination of micro amounts of cadmium in wastewater researchgate.net.
Furthermore, Cadion has been utilized as a ligand in complex formation for the removal and subsequent determination of cadmium ions from water and wastewater using magnetite nanoparticles tsijournals.com. This method highlights the potential of this compound not only in detection but also in preconcentration techniques for trace metal analysis in aqueous solutions tsijournals.comdergipark.org.tr.
Analysis of Specific Anionic Species (e.g., cyanide) in Environmental Samples
Beyond metal ions, this compound has also been employed in the analysis of specific anionic species in environmental samples, notably cyanide mt.comresearchgate.net. An indirect spectrophotometric method for cyanide determination involves the color reaction of silver with this compound in the presence of Triton X-100 nih.gov. The suppression of this color by the competitive complexation of silver with cyanide allows for the indirect quantification of cyanide nih.gov. This approach has been applied to the determination of cyanide in wastewater, sometimes involving a separation step like distillation nih.gov. Another method describes the application of the Copper-Cadion 2B-Triton X-100 system for the spectrophotometric determination of micro-amounts of cyanide in wastewater rsc.org.
Food Chemistry and Agricultural Analytical Applications
The application of analytical chemistry extends to the analysis of foodstuffs and agricultural products to ensure safety and quality. This compound's ability to interact with metal ions makes it relevant in this domain.
Determination of Essential and Toxic Trace Elements in Foodstuffs
This compound or related Cadion compounds have been explored for the determination of trace elements in food samples nih.govcasinomining.com. While specific details on the direct use of this compound for a wide range of essential and toxic trace elements in foodstuffs are limited in the provided results, studies using Cadion as a coprecipitant for preconcentrating lead (II) in rice and tea samples have been reported researchgate.net. This indicates its potential in sample preparation for the analysis of trace metals in food researchgate.netdergipark.org.tr. Standard analytical methods for trace metal analysis in food often involve techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) techniques after appropriate sample preparation, such as digestion fssai.gov.ingovtlab.gov.hk.
Analysis in Agricultural Products and Feed
In agricultural analysis, Cadion has been applied in the analysis of agricultural materials dergipark.org.tr. The coprecipitation method using Cadion has been successfully utilized in the analysis of agricultural materials for trace elements like iron, chromium, and lead dergipark.org.trdergipark.org.tr. This suggests that this compound could play a role in the determination of trace elements in agricultural products and animal feed, which are routinely analyzed for essential nutrients and toxic contaminants researchgate.netceimic.comwww.gov.bwlakecountyohio.govmdpi.comlacenter.wa.us.
Industrial Process Control and Quality Assurance Applications
This compound is utilized in industrial settings for monitoring and ensuring the quality of manufacturing processes and their outputs. Its application in this domain often involves the analysis of key components and the characterization of effluent streams.
Monitoring of Key Components in Manufacturing Processes
This compound has been employed as a colorimetric reagent for monitoring specific metal ions in industrial processes. For instance, it has been used in the design of continuous-flow analytical microsystems for the real-time monitoring of cadmium concentration in zinc hydrometallurgical plants during the purification process. researchgate.net This analytical control is crucial for optimizing the yield and purity of the final product. researchgate.net The method involves using CADION as a selective colorimetric reagent, with a masking agent employed to eliminate interference from copper. researchgate.net
Effluent Stream Characterization for Regulatory Compliance
The characterization of effluent streams is a critical aspect of industrial operations to ensure compliance with environmental regulations. This compound has been applied in the spectrophotometric determination of micro-amounts of cyanide in wastewater. rsc.org This method utilizes the sensitive color reaction of copper with this compound in the presence of Triton X-100. rsc.org The suppression of the color by competitive complexation of silver with cyanide can also be used for the spectrophotometric determination of cyanide. Cyanide in wastewater can be separated by distillation from other interfering ions before determination. Additionally, trace amounts of sulfide (B99878) can be determined using the exchange reaction with the silver-CADION 2B-Triton X-100 complex by dual-wavelength spectrophotometry.
Biochemical Analytical Applications (non-clinical)
This compound also finds use in non-clinical biochemical analytical applications, particularly in the detection of trace elements and in studies involving biomolecule interactions.
Detection of Trace Elements in Biological Fluids
While trace element analysis in biological fluids is primarily a clinical diagnostic tool, the analytical methods developed for this purpose can have non-clinical research applications. This compound has been noted for its use in the spectrophotometric determination of cadmium and nickel. sigmaaldrich.comottokemi.com The analysis of trace elements in biological fluids is important as their concentrations can reflect the levels in the human body and are influenced by environment, diet, and activity. researchgate.net Methods for determining trace elements in biological fluids include those with and without preliminary sample decomposition. researchgate.net
Future Research Trajectories and Emergent Perspectives for Cadion 2b
Development of Multifunctional CADION 2B-Based Sensing Platforms
Future research is poised to explore the integration of this compound into multifunctional sensing platforms. This involves moving beyond simple solution-based colorimetric reactions to developing more sophisticated sensor architectures. The goal is to leverage the chromogenic properties of this compound within solid-state or hybrid materials for enhanced sensitivity, selectivity, and portability in detecting target analytes.
The development of such platforms could involve immobilizing this compound onto various substrates, such as nanoparticles, polymers, or paper-based analytical devices. Research in this area would focus on optimizing the immobilization process to maintain the reactivity of this compound and ensure stable and reproducible sensor performance. Exploring different transduction mechanisms, beyond just optical absorbance, could also lead to novel sensing modalities. For instance, integrating this compound into electrochemical sensors could provide complementary analytical information.
The creation of multi-sensor arrays incorporating this compound alongside other sensing elements is another promising avenue. These arrays could enable the simultaneous detection of multiple analytes, offering more comprehensive analytical capabilities. The design and fabrication of these platforms will require interdisciplinary efforts, combining chemistry, materials science, and engineering principles. The aim is to create robust, low-cost, and easy-to-use sensing devices applicable in various fields, including environmental monitoring and chemical process control.
Advanced Chemometric and Machine Learning Integration for Data Analysis
The increasing complexity of data generated by advanced sensing platforms necessitates the integration of sophisticated data analysis techniques. Future research on this compound will likely involve the application of chemometrics and machine learning algorithms to enhance the interpretation of sensing data. chromatographyonline.comspectroscopyonline.comdntb.gov.ua
Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), can be employed to extract meaningful information from complex spectral or electrochemical data obtained from this compound-based sensors. spectroscopyonline.comeigenvector.com These techniques can help in differentiating between similar analytes, identifying patterns in data, and building robust calibration models.
The integration of machine learning, including algorithms like support vector machines (SVM), neural networks, and random forests, holds significant potential for improving the performance of this compound-based sensors. chromatographyonline.comspectroscopyonline.com Machine learning models can be trained on large datasets to enable automated identification and quantification of analytes, improve detection limits, and minimize false positives. chromatographyonline.comspectroscopyonline.com This is particularly relevant for complex samples where matrix effects can interfere with traditional analytical methods. Research will focus on developing and optimizing machine learning models specifically tailored for the characteristics of data generated by this compound sensors, potentially leading to more accurate and reliable analytical results. chromatographyonline.comspectroscopyonline.com
Exploration of this compound in Novel Material Science Contexts
Beyond its role in analytical chemistry, future research could investigate the potential of this compound in novel material science applications. The molecular structure of this compound, containing azo and triazene (B1217601) functional groups, suggests potential for incorporation into functional materials.
One area of exploration could be the development of smart materials that respond to external stimuli. The chromogenic properties of this compound could be utilized to create materials that change color in the presence of specific chemicals or environmental conditions. This could lead to the development of indicator materials for monitoring chemical exposure or environmental changes.
Furthermore, the incorporation of this compound into polymer matrices or composite materials could impart new properties to these materials. Research could focus on synthesizing polymers with pendant this compound units or creating composites where this compound is dispersed within a matrix. These materials might exhibit interesting optical, electronic, or sensing properties. ed.ac.ukmust.edu.moutoronto.ca For example, this compound-containing materials could be explored for applications in optical sensing, data storage, or as components in organic electronic devices. must.edu.mo Understanding the interaction between this compound and the material matrix will be crucial for designing materials with desired functionalities.
Sustainable and Green Chemistry Initiatives for this compound Research
In line with the growing emphasis on sustainability in chemistry, future research on this compound should incorporate green chemistry principles. itrcweb.orggctlc.org This involves exploring more environmentally friendly synthetic routes for this compound and developing greener analytical methodologies that utilize the compound. itrcweb.orggctlc.org
Research into the synthesis of this compound could focus on reducing or eliminating the use of hazardous solvents and reagents, minimizing waste generation, and improving atom economy. youtube.com Exploring alternative reaction conditions, such as using catalysts or conducting syntheses in water or supercritical fluids, could contribute to a more sustainable production process.
For analytical applications, green chemistry initiatives would involve developing methods that use smaller sample volumes, reduce the consumption of reagents, and minimize the generation of hazardous waste. itrcweb.org This could include miniaturizing analytical devices, developing solvent-free or reduced-solvent extraction methods, and exploring the potential for in-situ measurements that eliminate the need for sample transportation and preparation. itrcweb.org Adopting green chemistry principles in this compound research will not only minimize the environmental impact but also align with the broader goals of sustainable development. itrcweb.orggctlc.org
Predictive Modeling for Rational Design of Next-Generation this compound Derivatives
Computational chemistry and predictive modeling will play an increasingly important role in the future research of this compound. These tools can facilitate the rational design of next-generation this compound derivatives with tailored properties. arxiv.orgscience.govuniversidadeuropea.com
Molecular modeling techniques, such as density functional theory (DFT) and molecular dynamics simulations, can be used to study the electronic structure, reactivity, and interactions of this compound and its potential derivatives. universidadeuropea.comokstate.edu This can help in understanding the relationship between the molecular structure and its chromogenic or sensing properties.
Q & A
Q. What are the fundamental principles underlying the use of CADION 2B in spectrophotometric detection of trace metals?
this compound (1-(4-nitrophenyl)-3-(4-phenylazophenyl)triazene) is a chromogenic reagent that forms colored complexes with specific metal ions, enabling quantitative analysis via UV-Vis spectrophotometry. Its selectivity for silver ions (Ag⁺) is based on the formation of a stable complex with a distinct absorption maximum, typically at 525–535 nm . Researchers must optimize pH (6.0–8.0), reagent concentration, and reaction time to minimize interference from competing ions like Cu²⁺ or Fe³⁺ .
Q. How should researchers design calibration curves for silver quantification using this compound?
Q. Can this compound be adapted for novel applications, such as nanoparticle (AgNP) quantification?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
